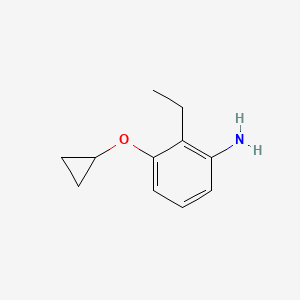
3-Cyclopropoxy-4-(methylthio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-4-(methylsulfanyl)pyridine is a chemical compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a methylsulfanyl group attached to a pyridine ring. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-(methylsulfanyl)pyridine can be achieved through several methods. One common approach involves the use of pyridine derivatives and appropriate reagents to introduce the cyclopropoxy and methylsulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 3-Cyclopropoxy-4-(methylsulfanyl)pyridine typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-4-(methylsulfanyl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions, where the cyclopropoxy or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-4-(methylsulfanyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-4-(methylsulfanyl)pyridine involves its interaction with specific molecular targets and pathways. The cyclopropoxy and methylsulfanyl groups impart unique properties to the compound, influencing its reactivity and interactions with other molecules. These interactions can modulate various biological processes and pathways, making the compound of interest in medicinal chemistry and drug development.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Cyclopropoxy-4-(methylsulfanyl)pyridine include:
- 4-Cyclopropoxy-3-(methylsulfanyl)pyridine
- Other pyridine derivatives with different substituents
Uniqueness
The uniqueness of 3-Cyclopropoxy-4-(methylsulfanyl)pyridine lies in its specific combination of the cyclopropoxy and methylsulfanyl groups attached to the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H11NOS |
|---|---|
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-4-methylsulfanylpyridine |
InChI |
InChI=1S/C9H11NOS/c1-12-9-4-5-10-6-8(9)11-7-2-3-7/h4-7H,2-3H2,1H3 |
Clave InChI |
LWWBQFJHHUEXDH-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=NC=C1)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















